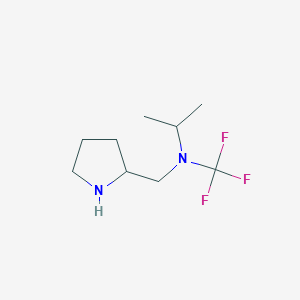
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine: is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amine Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the trifluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study the interactions of amine-containing molecules with biological targets, such as enzymes or receptors.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: In the industrial sector, N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine can be used in the production of specialty chemicals, materials, and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-(pyrrolidin-2-ylmethyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(difluoromethyl)propan-2-amine: Contains a difluoromethyl group instead of a trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a butan-2-amine backbone.
Uniqueness: N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H17F3N2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14(9(10,11)12)6-8-4-3-5-13-8/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
YGYDUTIXWNMDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















